molecular formula C14H14FNO2S B2619321 N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide CAS No. 876555-60-1

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2619321
CAS No.: 876555-60-1
M. Wt: 279.33
InChI Key: NRKWVCRSYIKOGV-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a methyl group. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 5-fluoro-2-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are typically substituted sulfonamides.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.

    Hydrolysis: The major products are the corresponding amine and sulfonic acid.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit enzymes or receptors involved in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(5-fluoro-2-methylphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide
  • N-(5-fluoro-2-methylphenyl)-4-phenylbutanamide

Uniqueness

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which impart specific chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, while the sulfonamide group enhances its ability to interact with biological targets. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-14-9-12(15)6-5-11(14)2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKWVCRSYIKOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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